molecular formula C21H30N4O5 B12355889 Emadine CAS No. 690625-90-2

Emadine

Cat. No.: B12355889
CAS No.: 690625-90-2
M. Wt: 418.5 g/mol
InChI Key: FGFODSDYSQTNOS-WLHGVMLRSA-N
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Description

Emadine, known by its active ingredient emedastine difumarate, is a second-generation antihistamine used primarily in ophthalmic solutions to alleviate symptoms of allergic conjunctivitis. It acts as a selective histamine H1 receptor antagonist, blocking the action of histamine that causes allergic symptoms such as itching, redness, and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emedastine is synthesized through a multi-step processThe final product, emedastine difumarate, is obtained by reacting emedastine with fumaric acid .

Industrial Production Methods: Industrial production of emedastine involves stringent control of reaction conditions and intermediates to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Emedastine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases. Conditions often involve moderate temperatures and solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of emedastine .

Scientific Research Applications

Emedastine has a wide range of applications in scientific research:

Mechanism of Action

Emedastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine. This prevents the typical allergic response, such as increased vascular permeability and release of inflammatory mediators. Emedastine has negligible effects on adrenergic, dopaminergic, and serotonin receptors, making it a highly selective H1 antagonist .

Comparison with Similar Compounds

    Levocabastine: Another H1 receptor antagonist used in ophthalmic solutions for allergic conjunctivitis.

    Azelastine: A dual-acting antihistamine and mast cell stabilizer used in nasal sprays and eye drops.

    Olopatadine: An antihistamine and mast cell stabilizer used in eye drops for allergic conjunctivitis.

Comparison: Emedastine is unique in its high selectivity for H1 receptors, which reduces the likelihood of off-target effects. Compared to levocabastine, emedastine has shown similar efficacy in reducing symptoms of allergic conjunctivitis but with a different side effect profile. Azelastine and olopatadine offer additional mast cell stabilization, which can be beneficial in certain cases .

Emadine’s unique properties and applications make it a valuable compound in both clinical and research settings.

Properties

CAS No.

690625-90-2

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole

InChI

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FGFODSDYSQTNOS-WLHGVMLRSA-N

Isomeric SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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